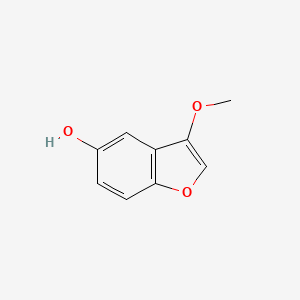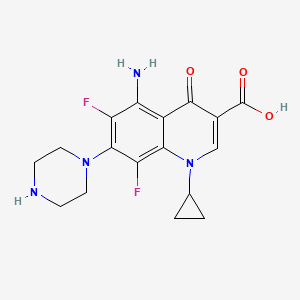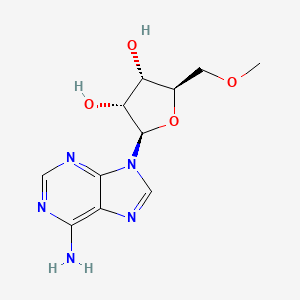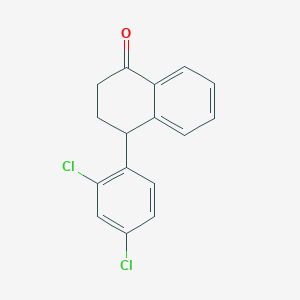![molecular formula C10H22N2O B8761659 trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine](/img/structure/B8761659.png)
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a diamine group and a methoxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ®-1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexane ring or the diamine group, potentially leading to the formation of cyclohexanol derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropan-2-yl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexanol derivatives or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclohexane ring and diamine groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Known for its use as a chiral building block in organic synthesis.
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness: trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1 |
Clave InChI |
QQVYIOJAKFELRM-XNWIYYODSA-N |
SMILES isomérico |
C[C@H](COC)NC1CCC(CC1)N |
SMILES canónico |
CC(COC)NC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B8761595.png)










![2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)

